Bucetin is derived from thiosemicarbazide, a compound known for its utility in medicinal chemistry. The classification of Bucetin falls under the broader category of carbohydrate-containing thiosemicarbazides, which are recognized for their significant pharmacological effects, including antimicrobial and anticancer activities. The compound's synthesis often involves the use of specific reagents and conditions that facilitate the formation of the desired carbohydrate-thiosemicarbazide linkage.
The synthesis of Bucetin can be achieved through several established methods, primarily involving the reaction of thiosemicarbazide derivatives with carbohydrate precursors. A typical synthesis process may include:
For example, one synthesis method reported involves charging a flask with 0.05 g (0.24 mmol) of N-(β-D-xylopyranosyl)-semicarbazide and 3 ml of absolute pyridine along with 0.1 g (0.24 mmol) of Lawesson's reagent. The mixture is boiled under reflux for 20 minutes before purification steps are applied .
Bucetin's molecular structure features a thiosemicarbazide backbone linked to a carbohydrate moiety. The molecular formula can be represented as , with a molecular weight of approximately 223.25 g/mol.
Bucetin participates in various chemical reactions that are characteristic of thiosemicarbazides:
These reactions are crucial for modifying Bucetin's properties to enhance its pharmacological efficacy.
The mechanism of action for Bucetin involves its interaction with biological targets such as enzymes or receptors within cells:
The specific molecular interactions are often elucidated through computational modeling and experimental assays that assess its efficacy against various biological targets.
Bucetin possesses distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining the compound's usability in various applications.
Bucetin has several promising applications in scientific research:
Bucetin (chemical name: N-(4-ethoxyphenyl)-3-hydroxybutanamide) emerged during the mid-20th century as part of the phenacetin derivative class of analgesic and antipyretic medications. This chemical agent, with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol, was developed to address the growing therapeutic need for non-opioid pain management options [5]. Structurally characterized as a beta-hydroxybutyric acid p-phenetidide derivative, Bucetin shared pharmacological similarities with other aniline analgesics while featuring a distinct 3-hydroxybutyramide moiety attached to the para-ethoxyaniline base [5].
Market authorization for Bucetin was granted in several jurisdictions, most notably in Germany where it was commercialized under the brand name Betadid. The compound received regulatory approval based on demonstrated efficacy in managing mild to moderate pain conditions through its centrally-acting analgesic mechanisms. As an intermediate-acting agent with both analgesic and fever-reducing properties, Bucetin was positioned within therapeutic formularies as an alternative to established non-narcotic analgesics [5]. The compound's initial regulatory approval followed the prevailing pharmaceutical standards of the mid-20th century, which prioritized acute efficacy demonstrations over comprehensive long-term safety assessment.
Table 1: Key Chemical Identifiers for Bucetin
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide |
CAS Registry Number | 1083-57-4 |
Molecular Formula | C₁₂H₁₇NO₃ |
Molecular Weight | 223.27 g/mol |
Other Chemical Names | 3-hydroxy-p-butyrophenetidine; N-(β-hydroxybutyryl)-p-phenetidine; Nhb-ppt |
FDA UNII | PLF54F8S2F |
The therapeutic utilization of Bucetin underwent significant regulatory reevaluation following emerging pharmacovigilance data in the 1980s. Germany, as the primary market authorization holder, became the pivotal jurisdiction in initiating formal withdrawal proceedings:
The German regulatory action established a precedent that influenced subsequent international evaluations. While comprehensive global withdrawal documentation remains partially limited in publicly accessible pharmacovigilance databases, Germany's decisive action effectively terminated the legitimate pharmaceutical distribution of Bucetin in regulated markets. The withdrawal aligned with a broader pattern of regulatory reappraisal affecting several aniline-derived analgesics during this period, reflecting evolving standards in drug safety evaluation [2] [5].
Table 2: Chronology of Bucetin Regulatory Actions
Year | Jurisdiction | Regulatory Action | Primary Justification |
---|---|---|---|
Pre-1986 | Germany | Market Authorization | Approved analgesic indications |
1986 | Germany | Market Withdrawal | Nephrotoxicity (kidney damage) |
Post-1986 | International markets | Progressive withdrawal | Followed German regulatory precedent |
Following formal withdrawal from regulated pharmaceutical markets, Bucetin transitioned into a compound of primarily toxicological and regulatory interest:
Unregulated Pharmaceutical Markets: Despite its official withdrawal, pharmacovigilance monitoring indicated persistent availability of Bucetin in less regulated markets and through informal pharmaceutical distribution channels. This phenomenon represents a significant challenge in global drug regulation, wherein compounds withdrawn from major markets continue to circulate in regions with less stringent pharmacovigilance systems or where regulatory decisions may experience implementation delays [5].
Toxicological Research: The compound has maintained relevance as a case study in nephrotoxicity research and pharmaceutical safety assessment methodologies. Studies referencing Bucetin frequently examine structure-toxicity relationships within the aniline analgesic class, seeking to identify molecular determinants of renal toxicity that might inform future analgesic development [5].
Analytical Chemistry Applications: Bucetin continues to appear in analytical method development studies, particularly those focused on detecting and quantifying withdrawn pharmaceuticals in biological matrices or environmental samples. These applications leverage the compound as a reference standard for analytical techniques identifying phenacetin derivatives and their metabolites [5].
Regulatory Science: The Bucetin withdrawal paradigm features prominently in pharmacovigilance education as an illustrative example of post-marketing surveillance leading to market withdrawal. The timeline from initial reports of adverse effects to formal regulatory action provides a valuable case study in pharmaceutical lifecycle management [3] [5].
Bucetin's trajectory—from therapeutic agent to withdrawn compound—exemplifies the evolving nature of pharmaceutical risk-benefit assessment. Its current status resides primarily within regulatory education, toxicological research, and as a marker compound in pharmaceutical analysis, rather than as a therapeutically utilized agent in evidence-based medicine. The compound's history underscores the critical importance of robust post-marketing surveillance systems in identifying delayed-onset adverse drug reactions that may not manifest during pre-approval clinical evaluation periods.
Table 3: Contemporary Contexts of Bucetin Application Post-Withdrawal
Context | Application Significance | Current Relevance |
---|---|---|
Pharmaceutical Regulation | Withdrawn compound case study | High (educational value) |
Toxicological Research | Nephrotoxicity mechanism model | Medium (historical interest) |
Analytical Chemistry | Reference standard for phenacetin derivatives | Medium (specialized applications) |
Therapeutic Use | Unregulated markets | Low (diminishing) |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8